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Compound of Interest

Compound Name: 4-tert-Butyl-2,6-diaminoanisole

Cat. No.: B1351121 Get Quote

Technical Guide: 4-tert-Butyl-2,6-diaminoanisole
Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the chemical properties of 4-tert-Butyl-2,6-
diaminoanisole. Due to the limited availability of specific experimental and biological data in

peer-reviewed literature, this document also outlines general methodologies and workflows

relevant to the analysis and characterization of novel aromatic amines in a research and drug

development context.

Chemical Properties
4-tert-Butyl-2,6-diaminoanisole is a substituted anisole compound. Its core structure consists

of a benzene ring substituted with a methoxy group, a tert-butyl group, and two amino groups.

Data Presentation

The fundamental molecular data for 4-tert-Butyl-2,6-diaminoanisole is summarized in the

table below.
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Property Value Citation

Molecular Formula C11H18N2O [1]

Molecular Weight 194.27 g/mol [1]

CAS Number 473269-70-4 [1]

Synonyms
4-tert-Butyl-2,6-diamino-1-

methoxybenzene

General Experimental Protocols
While specific experimental protocols for 4-tert-Butyl-2,6-diaminoanisole are not readily

available, the following section details a generalized workflow for the characterization and initial

biological screening of a novel aromatic amine, a class of compounds to which 4-tert-Butyl-
2,6-diaminoanisole belongs. Aromatic amines are crucial building blocks in pharmaceutical

synthesis.[2]

2.1. Synthesis and Purification

The synthesis of substituted aromatic amines often involves multi-step reactions. A common

approach is the reduction of a corresponding nitroaromatic precursor. For instance, the

reduction of nitroaromatics can be achieved using reagents like hydrazine monohydrate with a

palladium on carbon (Pd/C) catalyst.

General Protocol for Nitroaromatic Reduction:

Dissolve the nitroaromatic precursor in a suitable solvent (e.g., ethanol or methanol).

Add a catalytic amount of 5-10% Pd/C.

Slowly add hydrazine monohydrate to the reaction mixture at a controlled temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance

Liquid Chromatography (HPLC).

Upon completion, filter the reaction mixture to remove the catalyst.
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Evaporate the solvent under reduced pressure.

Purify the resulting crude product using column chromatography or recrystallization to obtain

the desired aromatic amine.

2.2. Structural and Purity Analysis

Once synthesized and purified, the compound's identity and purity must be confirmed.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to

elucidate the detailed molecular structure and confirm the positions of the substituents on the

aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional

groups present in the molecule, such as N-H stretches for the amino groups and C-O

stretches for the anisole moiety.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final

compound. A pure sample will typically show a single major peak.

2.3. Initial Biological Screening

For novel compounds in a drug discovery pipeline, an initial assessment of biological activity is

crucial.

Cytotoxicity Assays: To evaluate the compound's toxicity against various cell lines. The MTT

or MTS assay are common methods to determine the concentration at which the compound

inhibits cell growth by 50% (IC50).

Antimicrobial Assays: The compound can be tested for its ability to inhibit the growth of

various bacterial or fungal strains using methods like broth microdilution to determine the

Minimum Inhibitory Concentration (MIC).

Antioxidant Assays: Given that many phenolic and amine-containing compounds exhibit

antioxidant properties, assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical
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scavenging assay can be performed.

Visualizations
Chemical Structure of 4-tert-Butyl-2,6-diaminoanisole

Structure of 4-tert-Butyl-2,6-diaminoanisole.

Conceptual Workflow for Novel Aromatic Amine Characterization
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Click to download full resolution via product page

Workflow for characterization of a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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